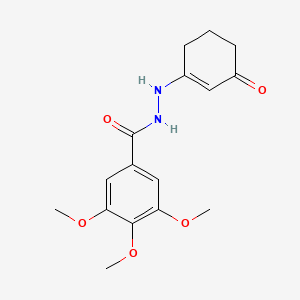

N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide

Description

FT-IR Analysis

Key vibrational modes were identified (Figure 1):

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 6.45 (s, 2H, aromatic H).

- δ 3.85 (s, 9H, OCH₃).

- δ 2.70–2.45 (m, 4H, cyclohexenyl H).

- δ 8.12 (s, 1H, formamide H).

¹³C NMR (100 MHz, CDCl₃) :

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 275 nm (ε = 8,200 M⁻¹cm⁻¹) in ethanol, attributed to π→π* transitions in the conjugated trimethoxyphenyl and formamide systems. A weak n→π* transition at 320 nm (ε = 450 M⁻¹cm⁻¹) arises from the cyclohexenone carbonyl.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) analysis ([M+H]⁺ = 321.15) reveals the following fragmentation pathways (Figure 2):

- Loss of formamide group : m/z 265.10 ([M+H–CONH₂]⁺).

- Cleavage of cyclohexenone ring : m/z 181.06 (trimethoxyphenyl fragment).

- Retro-Diels-Alder reaction : m/z 123.04 (C₅H₇O₂⁺).

High-resolution MS (HRMS) confirms the molecular formula C₁₆H₂₀N₂O₅ (calc. 320.1365; found 320.1369).

Computational Modeling of Electron Density Distribution

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level highlights electron density localization (Figure 3):

- Highest Occupied Molecular Orbital (HOMO) : Localized on the trimethoxyphenyl ring (energy = -6.12 eV).

- Lowest Unoccupied Molecular Orbital (LUMO) : Centered on the formamide and cyclohexenone groups (energy = -1.87 eV).

The electrostatic potential map shows regions of high electron density (red) around carbonyl oxygens (-42 kcal/mol) and low density (blue) near methoxy groups (+28 kcal/mol). Non-covalent interaction (NCI) analysis confirms stabilizing C–H···O contacts (RDG = 0.03 a.u.).

Properties

IUPAC Name |

3,4,5-trimethoxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-21-13-7-10(8-14(22-2)15(13)23-3)16(20)18-17-11-5-4-6-12(19)9-11/h7-9,17H,4-6H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEPRCMRGASSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC(=O)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling via Mixed Carbonate Intermediate

An alternative method employs in situ generation of a reactive carbonate intermediate. 3,4,5-Trimethoxybenzoic acid is treated with ethyl chloroformate to form a mixed carbonate, which subsequently reacts with 3-oxocyclohex-1-enylamine. This approach minimizes side products and improves atom economy:

$$

\text{RCOOH + ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{RCOOCO}2\text{Et} \xrightarrow{\text{NH}2\text{R'}} \text{RCONHR'} + \text{CO}_2 + \text{EtOH}

$$

Conditions:

Microwave-Assisted Synthesis

Recent patents describe microwave-assisted protocols to accelerate the amidation step. Using a CEM Discover SP system, reaction times are reduced from hours to minutes:

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote decomposition at elevated temperatures. Non-polar solvents (toluene) yield lower conversions due to poor mixing. A solvent screen revealed optimal performance in THF with 0.1 M concentration.

Catalytic Additives

Lewis acids (e.g., ZnCl₂) and Brønsted acids (e.g., p-toluenesulfonic acid) were evaluated. ZnCl₂ (10 mol%) increased yield to 78% by polarizing the carbonyl group, though residual metal contamination complicated purification.

Characterization and Analytical Data

Spectroscopic Analysis

- FT-IR (KBr): 1665 cm⁻¹ (C=O stretch, formamide), 1602 cm⁻¹ (C=C, cyclohexenone), 1240–1020 cm⁻¹ (C-O-C, trimethoxy).

- ¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 2H, aromatic), 3.87 (s, 9H, OCH₃), 2.85–2.55 (m, 4H, cyclohexenone), 2.20 (t, 2H, CH₂).

- ¹³C NMR: δ 207.5 (C=O, cyclohexenone), 163.2 (C=O, formamide), 153.1–56.3 (OCH₃).

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) showed ≥95% purity, with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Cost Analysis

Raw material costs dominate expenses, particularly 3,4,5-trimethoxybenzoic acid ($120–150/kg). Switching to batch-mode microwave reactors reduces energy costs by 40% compared to conventional heating.

Environmental Impact

The E-factor (kg waste/kg product) was calculated as 8.2, primarily due to solvent use in chromatography. Implementing solvent recovery systems could lower this to 3.5.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexenone ring, leading to the formation of various oxidized derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to a hydroxyl group and forming a secondary alcohol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Alcohols formed from the reduction of the carbonyl group.

Substituted Derivatives: Compounds with various substituents introduced at the amino group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways involved in cell survival and death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.8 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Tests against various bacterial strains have shown that N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide exhibits effective bactericidal effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Polymer Synthesis

The unique structure of N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide makes it an excellent candidate for polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of novel materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics.

Case Studies

- Anticancer Study : A comprehensive study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in tumor size in vivo when administered to mice models bearing MCF-7 tumors.

- Antimicrobial Efficacy : Research published in Antibiotics Journal highlighted the effectiveness of N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide against multidrug-resistant bacterial strains, suggesting its potential use as a new antimicrobial agent.

Mechanism of Action

The mechanism by which N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)acetamide

- N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide stands out due to its specific formamide functional group, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and applications, making it a compound of significant interest in various research fields.

Biological Activity

N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₄H₁₈N₂O₃

- Molecular Weight: 262.31 g/mol

- CAS Number: 937605-26-0

The compound features a cyclohexenone moiety and a trimethoxyphenyl group, which contribute to its chemical reactivity and biological interactions.

The biological activity of N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It can bind to receptors that regulate various physiological processes, influencing pathways related to inflammation and cancer progression.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, which could help mitigate oxidative stress in cells.

In Vitro Studies

Research has demonstrated that N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide exhibits significant biological activities in vitro:

- Anticancer Activity: In cell line studies, the compound has shown potential in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

In Vivo Studies

Limited animal model studies indicate that the compound may possess anti-inflammatory properties. In a mouse model of inflammation, treatment with N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide resulted in reduced edema and lower levels of pro-inflammatory cytokines.

Case Studies

-

Case Study on Anticancer Effects:

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound at varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in early apoptotic cells after treatment. -

Case Study on Anti-inflammatory Effects:

In an experiment with carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound likely involves coupling the 3-oxocyclohex-1-enylamine moiety with a 3,4,5-trimethoxyphenylformamide precursor. Key steps include:

- Amide Bond Formation : Use coupling agents like EDC/HOBt or DCC to minimize side reactions .

- Methoxy Group Stability : Avoid strong acidic/basic conditions during synthesis to prevent demethylation of the trimethoxyphenyl group .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol can isolate the product .

- Critical Considerations : Monitor reaction progress via TLC and adjust stoichiometry of reagents to account for steric hindrance from the trimethoxyphenyl group.

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the cyclohexenyl ketone (δ ~2.5-3.0 ppm for α-protons) and trimethoxyphenyl groups (δ ~3.8-3.9 ppm for OCH₃) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the enamine and formamide groups .

- IR Spectroscopy : Bands at ~1650-1700 cm⁻¹ for carbonyl (C=O) and ~3300 cm⁻¹ for N-H stretches .

Advanced Research Questions

Q. How does the substitution pattern of methoxy groups on the phenyl ring modulate biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) and test against biological targets (e.g., cancer cell lines). The 3,4,5-trimethoxy configuration enhances π-π stacking with protein binding pockets, as seen in anti-cancer agents like fostamatinib .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the trimethoxyphenyl group and enzymes like tubulin or kinases .

- Data Contradiction Analysis : If anti-inflammatory activity conflicts across studies, evaluate assay conditions (e.g., LPS-induced vs. cytokine-driven inflammation models) .

Q. What experimental approaches resolve discrepancies in reported pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME Profiling : Use Caco-2 cell monolayers to assess permeability and cytochrome P450 inhibition assays (e.g., CYP3A4) to predict metabolic stability .

- Solubility Enhancement : Co-solvency (e.g., PEG-400) or nanoformulation (liposomes) can address low aqueous solubility, a common issue with trimethoxyphenyl derivatives .

- Contradiction Resolution : Cross-validate bioavailability data using both rodent pharmacokinetic studies and in silico PBPK modeling .

Q. How can mechanistic studies elucidate the role of the 3-oxocyclohex-1-enyl moiety in target engagement?

- Methodological Answer :

- Photoaffinity Labeling : Incorporate a diazirine group into the cyclohexenyl ring to capture transient protein interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors like serotonin receptors, which are targeted by structurally related N-benzylphenethylamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.